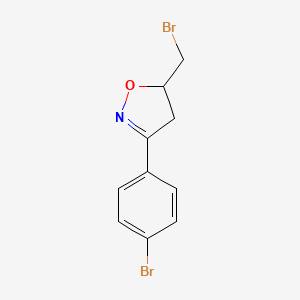
5-(Bromomethyl)-3-(4-bromophenyl)-4,5-dihydroisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)-3-(4-bromophenyl)-4,5-dihydroisoxazole is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of bromine atoms attached to both the phenyl ring and the methyl group, making it a brominated isoxazole derivative.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3-(4-bromophenyl)-4,5-dihydroisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride to form 4-bromobenzaldoxime. This intermediate is then subjected to cyclization with bromoacetaldehyde under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Bromomethyl)-3-(4-bromophenyl)-4,5-dihydroisoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of de-brominated or partially reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Products: Various substituted isoxazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives such as isoxazole oxides.
Reduction Products: De-brominated or partially reduced isoxazoles.
Applications De Recherche Scientifique
5-(Bromomethyl)-3-(4-bromophenyl)-4,5-dihydroisoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Bromomethyl)-3-(4-bromophenyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The bromine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenyl 4-bromobenzoate: Another brominated compound with different structural features.
4-Bromo-2,5-dimethoxyamphetamine: A compound with bromine atoms but different functional groups and applications.
Uniqueness
5-(Bromomethyl)-3-(4-bromophenyl)-4,5-dihydroisoxazole is unique due to its specific isoxazole structure and the presence of bromine atoms at strategic positions
Propriétés
Formule moléculaire |
C10H9Br2NO |
|---|---|
Poids moléculaire |
318.99 g/mol |
Nom IUPAC |
5-(bromomethyl)-3-(4-bromophenyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C10H9Br2NO/c11-6-9-5-10(13-14-9)7-1-3-8(12)4-2-7/h1-4,9H,5-6H2 |
Clé InChI |
XROJCYFOVGWWTL-UHFFFAOYSA-N |
SMILES canonique |
C1C(ON=C1C2=CC=C(C=C2)Br)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



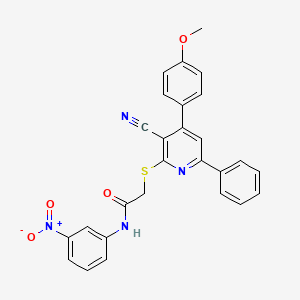
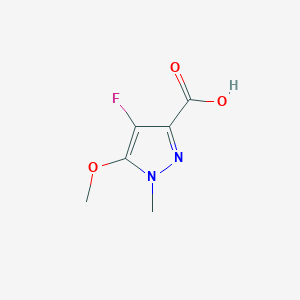


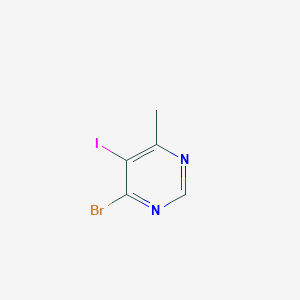


![2-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)acetonitrile](/img/structure/B11776012.png)
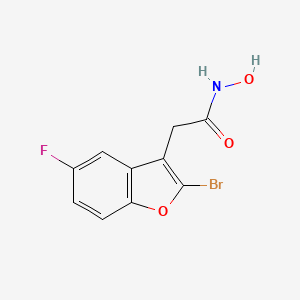
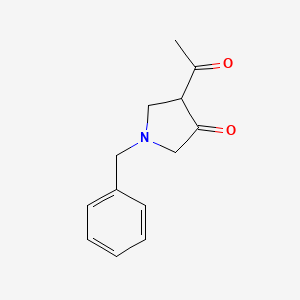
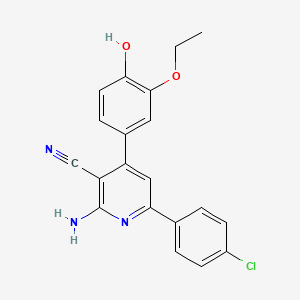
![5-(1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11776034.png)
![5,5-Difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole-3-carbaldehyde](/img/structure/B11776052.png)
